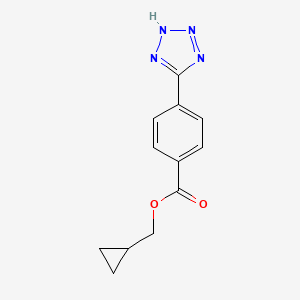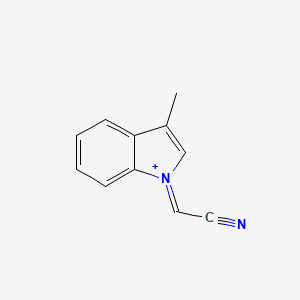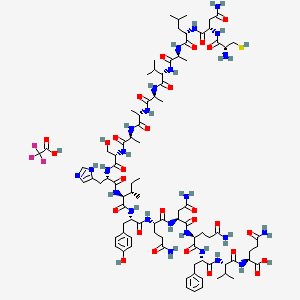![molecular formula C15H18N4O2 B12540950 Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- CAS No. 832102-02-0](/img/structure/B12540950.png)
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and pharmacology. The compound features a quinoline core substituted with a nitro group at the 6-position and a 4-methyl-1-piperazinylmethyl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by the introduction of the piperazine moiety. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position. The subsequent introduction of the 4-methyl-1-piperazinylmethyl group can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties .
科学的研究の応用
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can disrupt cellular processes and lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies .
類似化合物との比較
Similar Compounds
- Quinoline, 2-(4-ethyl-1-piperazinyl)-4-methyl-
- 4-(4-Methyl-piperazin-1-yl)-2-p-tolyl-quinoline, di-hydrobromide
- 2-(4-Methyl-1-piperazinyl)quinoline 2-butenedioate
Uniqueness
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the piperazine moiety allows for versatile chemical reactivity and potential therapeutic applications .
特性
CAS番号 |
832102-02-0 |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
2-[(4-methylpiperazin-1-yl)methyl]-6-nitroquinoline |
InChI |
InChI=1S/C15H18N4O2/c1-17-6-8-18(9-7-17)11-13-3-2-12-10-14(19(20)21)4-5-15(12)16-13/h2-5,10H,6-9,11H2,1H3 |
InChIキー |
WYSMELMOWHPGFH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


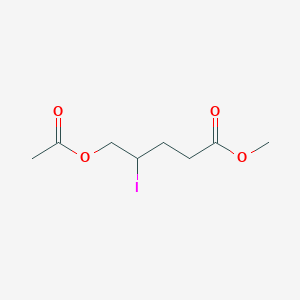
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
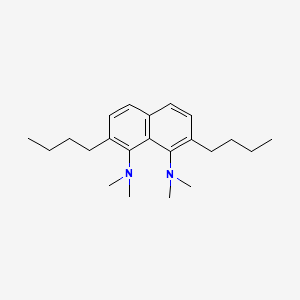
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
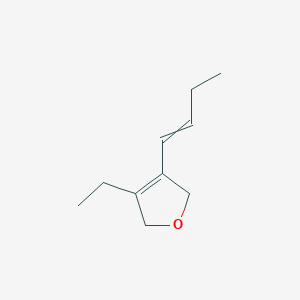

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
